An In-depth Technical Guide to Hydroxy-PEG1-C2-methyl ester: A Core Component in Proteolysis-Targeting Chimeras
An In-depth Technical Guide to Hydroxy-PEG1-C2-methyl ester: A Core Component in Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG1-C2-methyl ester, systematically named Methyl 3-(2-hydroxyethoxy)propanoate, is a bifunctional molecule increasingly utilized in the field of chemical biology and drug discovery. Its primary application lies in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a short, hydrophilic polyethylene glycol (PEG) linker. This guide provides a comprehensive overview of its chemical properties, synthesis, and application in PROTAC technology, complete with detailed experimental protocols and characterization data.
Introduction to Hydroxy-PEG1-C2-methyl ester
Hydroxy-PEG1-C2-methyl ester is a hetero-bifunctional linker containing a terminal hydroxyl group and a methyl ester. The single ethylene glycol unit imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[1] The hydroxyl group serves as a versatile handle for chemical modification, allowing for its conjugation to a ligand for an E3 ubiquitin ligase or a target protein. The methyl ester can be hydrolyzed under basic conditions to the corresponding carboxylic acid, providing another point of attachment or modification.[1]
Its principal role is as a component of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3] The linker's length, rigidity, and physicochemical properties are critical for the efficacy of the PROTAC.[4]
Physicochemical Properties
A summary of the key physicochemical properties of Hydroxy-PEG1-C2-methyl ester is presented in the table below.
| Property | Value | Reference |
| Systematic Name | Methyl 3-(2-hydroxyethoxy)propanoate | [5] |
| Synonyms | Hydroxy-PEG1-C2-methyl ester, HO-PEG1-COOMe | [5] |
| CAS Number | 93673-82-6 | [5] |
| Molecular Formula | C₆H₁₂O₄ | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | N/A |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | [6] |
| Storage | Store at -20°C for long-term stability | [6] |
Synthesis and Characterization
The synthesis of Hydroxy-PEG1-C2-methyl ester can be achieved through a two-step process involving a Williamson ether synthesis followed by a Fischer esterification. Alternatively, a Mitsunobu reaction can be employed.
Experimental Protocol: Synthesis via Williamson Ether Synthesis and Fischer Esterification
This protocol outlines a representative synthesis of Hydroxy-PEG1-C2-methyl ester.
Step 1: Synthesis of 3-(2-hydroxyethoxy)propanoic acid
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Materials: 3-Bromopropionic acid, ethylene glycol, sodium hydroxide, water, diethyl ether, hydrochloric acid.
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Procedure:
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In a round-bottom flask, dissolve sodium hydroxide in an excess of ethylene glycol with stirring.
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Slowly add 3-bromopropionic acid to the solution.
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Heat the reaction mixture at 80-100°C for several hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture to room temperature and add water.
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Wash the aqueous solution with diethyl ether to remove unreacted ethylene glycol.
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Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.
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Extract the product, 3-(2-hydroxyethoxy)propanoic acid, with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Step 2: Esterification to Methyl 3-(2-hydroxyethoxy)propanoate
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Materials: 3-(2-hydroxyethoxy)propanoic acid, methanol, sulfuric acid (catalytic amount), sodium bicarbonate solution, brine.
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Procedure:
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Dissolve the crude 3-(2-hydroxyethoxy)propanoic acid in an excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for several hours, monitoring by TLC.
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After completion, cool the reaction and neutralize the excess acid with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 3-(2-hydroxyethoxy)propanoate.
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Characterization Data
The following table summarizes the expected NMR spectroscopic data for Hydroxy-PEG1-C2-methyl ester.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.70 | s | -OCH₃ |
| 3.75 | t | -OCH₂CH₂OH | |
| 3.65 | t | -OCH₂CH₂OH | |
| 3.80 | t | -CH₂COOCH₃ | |
| 2.65 | t | -CH₂COOCH₃ | |
| ~2.5 (broad s) | br s | -OH | |
| ¹³C NMR | 172.5 | C=O | -COOCH₃ |
| 72.0 | CH₂ | -OCH₂CH₂OH | |
| 67.0 | CH₂ | -OCH₂CH₂OH | |
| 61.0 | CH₂ | -CH₂COOCH₃ | |
| 51.5 | CH₃ | -OCH₃ | |
| 35.0 | CH₂ | -CH₂COOCH₃ |
Note: Predicted chemical shifts based on standard values and similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Application in PROTAC Synthesis
Hydroxy-PEG1-C2-methyl ester is a valuable building block for the synthesis of PROTACs. The hydroxyl group can be activated for coupling with a suitable functional group on either the E3 ligase ligand or the target protein ligand.
Experimental Protocol: Activation and Conjugation
This protocol describes a general method for activating the hydroxyl group and conjugating it to an amine-containing molecule, a common scenario in PROTAC synthesis.[7]
Step 1: Activation of the Hydroxyl Group with Mesyl Chloride
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Materials: Hydroxy-PEG1-C2-methyl ester, triethylamine, mesyl chloride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine.
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Procedure:
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Dissolve Hydroxy-PEG1-C2-methyl ester in anhydrous DCM and cool to 0°C.
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Add triethylamine, followed by the dropwise addition of mesyl chloride.
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Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.
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Step 2: Conjugation to an Amine-Containing Ligand
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Materials: Mesylated intermediate, amine-containing ligand (for E3 ligase or target protein), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), dimethylformamide (DMF).
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Procedure:
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Dissolve the amine-containing ligand and the mesylated intermediate in anhydrous DMF.
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Add DIPEA to the mixture.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).
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Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the resulting conjugate by flash chromatography or preparative HPLC.
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Role in PROTAC-Mediated Protein Degradation
Once incorporated into a PROTAC, the Hydroxy-PEG1-C2-methyl ester linker plays a crucial role in facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Conclusion
Hydroxy-PEG1-C2-methyl ester is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis, versatile functional groups, and hydrophilic nature make it an attractive choice for the construction of effective PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this linker in their endeavors to create novel therapeutics. As the design of PROTACs becomes more sophisticated, the strategic use of well-defined linkers like Hydroxy-PEG1-C2-methyl ester will continue to be of paramount importance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3-(2-hydroxyethoxy)propanoate | C6H12O4 | CID 15919658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
